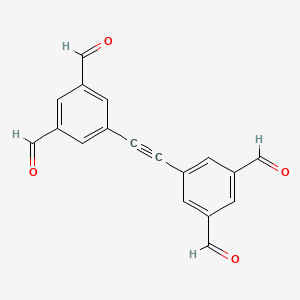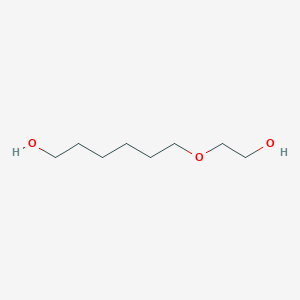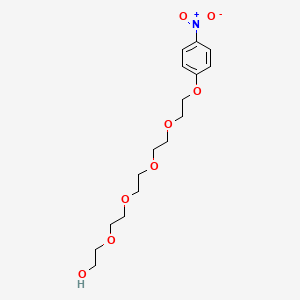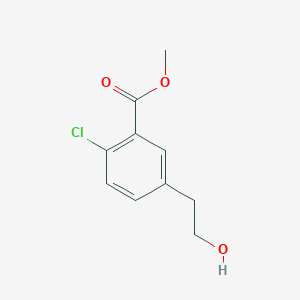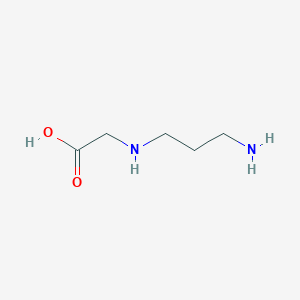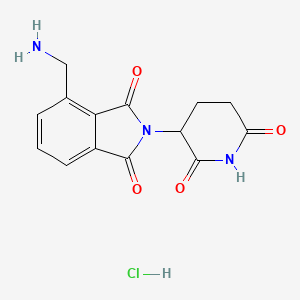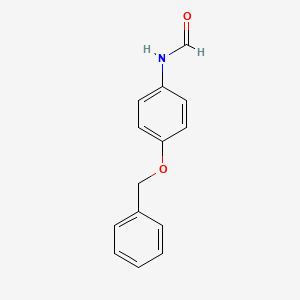![molecular formula C14H19NO B3179753 (3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol CAS No. 309748-42-3](/img/structure/B3179753.png)
(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol
概要
説明
“(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a promising building block for further selective derivatization of the cyclobutane ring, providing novel conformationally restricted piperidine derivatives .
Synthesis Analysis
The general synthesis of 3-azabicyclo[3.1.1]heptanes, which includes “(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol”, involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .
Molecular Structure Analysis
The molecular structure of “(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol” is characterized by a 3-azabicyclo[3.1.1]heptane core . This core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
科学的研究の応用
Enantioselective Synthesis
(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol is utilized in the enantioselective synthesis of various compounds. For instance, it's used in the asymmetric aza-Diels-Alder reaction for synthesizing 2-azabicyclo[2.2.1]heptane derivatives (Vale et al., 2006). This process is significant for producing specific enantiomers, which are crucial in pharmaceutical chemistry for creating drugs with desired biological activities.
Synthesis of Bicyclic β-Lactams
The compound serves as a starting product in synthesizing bicyclic β-lactams, which are later converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates (Mollet et al., 2012). These β-lactams have applications in drug design due to their structural complexity and potential biological activity.
Development of Azabicyclo Compounds
It is instrumental in the synthesis of various 3-azabicyclo compounds. These compounds have potential as building blocks in drug discovery due to their unique structures (Denisenko et al., 2017). Such structures are often explored for their pharmacological properties and the development of new therapeutic agents.
Creation of Piperidine and Morpholine Derivatives
(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol is involved in the synthesis of functionalized 3-azabicyclo[3.2.0]heptanes, which are then transformed into bi- and tricyclic analogues of piperidine, morpholine, and other compounds (Skalenko et al., 2018). These derivatives are valuable in medicinal chemistry for creating compounds with potential therapeutic benefits.
Pharmaceutical Building Blocks
The compound is a critical building block for medicinal chemistry. It's used in the synthesis of novel conformationally restricted piperidine derivatives, which are significant in the development of new drugs (Denisenko et al., 2010). These derivatives have applications in various therapeutic areas, offering potential for creating more effective and safer pharmaceuticals.
将来の方向性
特性
IUPAC Name |
(3-benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-11-14-8-13(14)6-7-15(10-14)9-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLIMZCYFUKFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2(C1C2)CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

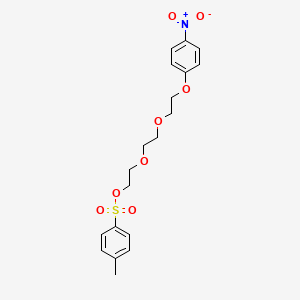
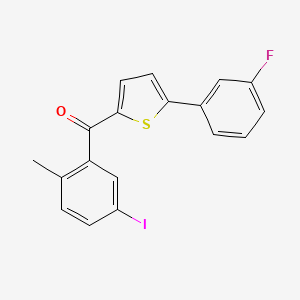
![Tert-butyl N-[N'-(4-hydroxybutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate](/img/structure/B3179698.png)

